molecular formula C9H15N3O2 B566064 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione CAS No. 1309268-54-9

5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B566064
CAS No.: 1309268-54-9
M. Wt: 197.238
InChI Key: PUMKMANHZZWGMY-UHFFFAOYSA-N
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Description

5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.24 g/mol It is a derivative of imidazolidine-2,4-dione, featuring a piperidinyl group at the 5-position and a methyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylimidazolidine-2,4-dione with piperidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-methyl-5-piperidin-4-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h6,10H,2-5H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMKMANHZZWGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309268-54-9
Record name 5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione
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